molecular formula C22H29N3O5S2 B2444663 Ethyl 3-({4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}sulfonyl)-1-benzothiophene-2-carboxylate CAS No. 941892-97-3

Ethyl 3-({4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}sulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2444663
CAS No.: 941892-97-3
M. Wt: 479.61
InChI Key: DLNIKTUCUJTLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4’-(aminocarbonyl)-1,4’-bipiperidine-1’-yl sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the carboxylate or sulfonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in Ethyl 3-{[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]sulfonyl}-1-benzothiophene-2-carboxylate provides distinct chemical reactivity and biological activity.
  • Its potential applications in multiple fields make it a versatile compound for scientific research.

Properties

IUPAC Name

ethyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-2-30-20(26)18-19(16-8-4-5-9-17(16)31-18)32(28,29)25-14-10-22(11-15-25,21(23)27)24-12-6-3-7-13-24/h4-5,8-9H,2-3,6-7,10-15H2,1H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNIKTUCUJTLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.